molecular formula C10H14 B12316115 1,2,3,5-Tetramethylbenzene-d14

1,2,3,5-Tetramethylbenzene-d14

Cat. No.: B12316115
M. Wt: 148.30 g/mol
InChI Key: BFIMMTCNYPIMRN-ZVEBFXSZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,5-Tetramethylbenzene-d14 is synthesized by introducing deuterium atoms into the 1,2,3,5-Tetramethylbenzene molecule. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms at specific positions within the molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterium gas or deuterated compounds. The process is optimized to achieve high yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,2,3,5-Tetramethylbenzene-d14 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated derivatives .

Scientific Research Applications

1,2,3,5-Tetramethylbenzene-d14 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of molecules under different conditions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolic pathways of pharmaceuticals.

    Industry: Applied in environmental analysis to monitor the presence and degradation of pollutants .

Mechanism of Action

The mechanism of action of 1,2,3,5-Tetramethylbenzene-d14 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and pathways. This isotopic labeling allows researchers to track the movement and transformation of the compound within different systems, aiding in the understanding of complex biochemical and chemical processes .

Comparison with Similar Compounds

1,2,3,5-Tetramethylbenzene-d14 can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific deuterium labeling, which provides distinct advantages in tracing and analytical applications compared to its non-deuterated counterparts .

Properties

Molecular Formula

C10H14

Molecular Weight

148.30 g/mol

IUPAC Name

1,3-dideuterio-2,4,5,6-tetrakis(trideuteriomethyl)benzene

InChI

InChI=1S/C10H14/c1-7-5-8(2)10(4)9(3)6-7/h5-6H,1-4H3/i1D3,2D3,3D3,4D3,5D,6D

InChI Key

BFIMMTCNYPIMRN-ZVEBFXSZSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC1=CC(=C(C(=C1)C)C)C

Origin of Product

United States

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